3-(Difluoromethyl)-4-methylaniline hydrochloride
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Overview
Description
3-(Difluoromethyl)-4-methylaniline hydrochloride is a chemical compound that features a difluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-methylaniline hydrochloride typically involves the introduction of the difluoromethyl group to the aniline ring. One common method is the reaction of 4-methylaniline with a difluoromethylating agent under controlled conditions. This process often requires the use of catalysts and specific reaction conditions to ensure the selective introduction of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which are optimized for efficiency and yield. These processes often utilize advanced catalytic systems and continuous flow reactors to achieve high throughput and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-(Difluoromethyl)-4-methylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-methylaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-4-methylaniline hydrochloride
- 3-(Chloromethyl)-4-methylaniline hydrochloride
- 3-(Bromomethyl)-4-methylaniline hydrochloride
Uniqueness
3-(Difluoromethyl)-4-methylaniline hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H10ClF2N |
---|---|
Molecular Weight |
193.62 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5-2-3-6(11)4-7(5)8(9)10;/h2-4,8H,11H2,1H3;1H |
InChI Key |
KZRTTWLYIVXHHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(F)F.Cl |
Origin of Product |
United States |
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